molecular formula C17H22N6OS B13365013 N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B13365013
M. Wt: 358.5 g/mol
InChI Key: KDNGFHGUZUATOB-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates a tetrazole ring, a well-known bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability, bioavailability, and binding affinity in target molecules . The specific stereochemistry and substitution pattern on the acetamide moiety suggest potential for targeted biological activity. Compounds featuring tetrazole cores and complex acetamide side chains are frequently investigated as key intermediates or final products in developing receptor antagonists and enzyme inhibitors . The structural elements present in this compound, particularly the thioether-linked tetrazole, are also found in molecules studied for their utility as nitrification inhibitors in agricultural chemistry . Researchers can leverage this high-purity compound as a critical building block for synthesizing more complex chemical entities or as a tool compound for probing biological mechanisms in vitro. This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C17H22N6OS

Molecular Weight

358.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C17H22N6OS/c1-11(2)17(5,10-18)19-15(24)9-25-16-20-21-22-23(16)14-7-6-12(3)8-13(14)4/h6-8,11H,9H2,1-5H3,(H,19,24)

InChI Key

KDNGFHGUZUATOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NC(C)(C#N)C(C)C)C

Origin of Product

United States

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H18N4OS
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 115852-48-7

The structure includes a cyano group, a thioacetamide moiety, and a tetrazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has shown that compounds containing thioacetamide moieties exhibit significant antimicrobial properties. A study indicated that derivatives similar to this compound displayed activity against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Properties

The compound's structural components may also confer anticancer activity. For instance, similar compounds have been evaluated for their cytotoxic effects on tumor cell lines. In one study, derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index .

Insecticidal Activity

Insecticidal properties have been explored in related compounds. A study highlighted the efficacy of thioacetamide derivatives against pests such as the cowpea aphid (Aphis craccivora), showing potential for agricultural applications . The bioassay results indicated that these compounds could serve as effective insecticides.

Synthesis and Evaluation

The synthesis of this compound involves several steps, including the formation of the thioamide and subsequent modifications to introduce the cyano and tetrazole groups. The synthetic pathway has been optimized to enhance yield and purity.

Table of Biological Activities

Activity Type Tested Compounds Target Organisms/Cells IC50 Values (μM)
AntimicrobialThioacetamide DerivativesVarious Bacterial Strains0.004 - 0.1
AnticancerRelated CompoundsTumor Cell Lines28 - 290
InsecticidalThioacetamide DerivativesAphis craccivoraEC50 = 32 - 150

Conclusion from Case Studies

The investigations into this compound reveal its multifaceted biological activities. The compound's potential as an antimicrobial agent, anticancer drug, and insecticide positions it as a candidate for further research and development in pharmacology and agriculture.

Future Directions

Further studies are warranted to explore the detailed mechanisms of action of this compound in various biological systems. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and safety profile for therapeutic applications.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Key Structural Features Bioactive Moieties
Target Compound : N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide Cyanoalkyl chain, tetrazole-thioether, 2,4-dimethylphenyl Tetrazole (bioisostere), thioether, cyano
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthyloxy-triazole, phenylacetamide Triazole, naphthyloxy
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Cyanoacetamide, benzimidazole-pyrazole hybrid, methylthio Benzimidazole, pyrazole, cyano
N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine (Diovan analog) Tetrazole-biphenyl, valine backbone Tetrazole, biphenyl, amino acid
2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide derivatives Thiophene-triazole, thioacetohydrazide Thiophene, triazole, hydrazide

Key Observations :

  • Tetrazole vs. Triazole : The target’s tetrazole ring (vs. triazole in ) offers superior metabolic stability due to its aromaticity and resistance to enzymatic degradation .
  • Cyano Group: Present in both the target and , this electron-withdrawing group may modulate reactivity in nucleophilic substitutions or hydrogen bonding interactions.
Stability and Reactivity
  • Tetrazole Stability : The target’s tetrazole ring is more stable under physiological conditions than triazoles in , reducing susceptibility to ring-opening reactions .

Preparation Methods

General Synthetic Strategy

Direct synthetic details for this compound are scarce; however, synthesis can be inferred from related acetamide and tetrazole derivative preparations. The general approach involves:

  • Formation of the tetrazole ring substituted with the 2,4-dimethylphenyl group.
  • Introduction of the thioacetamide linkage.
  • Coupling with the cyano-substituted branched amine moiety.

Synthesis of Tetrazole Substituent

The tetrazole ring is typically synthesized via [3+2] cycloaddition of azide ions to nitriles. Commonly, sodium azide is reacted with an aryl nitrile (such as 2,4-dimethylphenyl nitrile) in the presence of catalysts and solvents like N,N-dimethylformamide under controlled temperature (around 120 °C) for 8-24 hours. Various catalysts have been reported to improve yields, including copper(I) chloride, copper(II) ferrite, lead(II) chloride, and functionalized mesoporous silica materials.

Catalyst Solvent Temperature Time Yield (%) Notes
Copper(I) chloride DMF 120 °C 12 h 90 High yield, monitored by TLC
Copper(II) ferrite DMF 120 °C 12 h 90 Magnetic catalyst separation possible
Lead(II) chloride DMF, inert atm. 120 °C 8 h 79-81 Requires inert atmosphere, moderate yield
Functionalized KIT-6 DMF Reflux 16 h 88 Recyclable catalyst, green chemistry approach
Ammonium chloride DMF Reflux 24 h 70 Moderate yields, simple procedure

The reaction is typically followed by acidification and extraction to isolate the pure 5-substituted 1H-tetrazole product.

Formation of Thioacetamide Linkage

The thioacetamide linkage between the tetrazole-substituted thiol and the acetamide moiety is generally formed by nucleophilic substitution reactions involving thiol-containing tetrazole intermediates and haloacetamides or activated acetamide derivatives. The sulfur atom from the tetrazole-thiol attacks the electrophilic carbon of a haloacetamide, forming the thioether bond.

Coupling with N-(2-Cyano-3-methylbutan-2-yl) Amine

The cyano-substituted branched amine, N-(2-cyano-3-methylbutan-2-yl), can be coupled to the thioacetamide intermediate through amide bond formation. This is typically achieved by reacting the corresponding amine with activated acetamide derivatives or via in situ generation of reactive intermediates such as nitrilium ions.

Recent research has demonstrated that isocyanides can act as nucleophiles in SN2 reactions with alkyl halides, followed by in situ hydrolysis of intermediate nitrilium ions to yield highly substituted secondary amides, which could be adapted for this compound’s synthesis.

Representative Synthetic Procedure (Inferred)

  • Synthesis of 1-(2,4-dimethylphenyl)-1H-tetrazole-5-thiol:

    • React 2,4-dimethylbenzonitrile with sodium azide in DMF at 120 °C for 12 hours in the presence of copper(I) chloride catalyst.
    • Acidify the reaction mixture, extract with ethyl acetate, and purify by silica gel chromatography.
  • Preparation of 2-chloroacetamide derivative:

    • Prepare or purchase 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide via amide formation from the corresponding amine and chloroacetyl chloride or equivalent.
  • Coupling reaction:

    • React the tetrazole-thiol intermediate with the 2-chloroacetamide derivative under basic conditions to form the thioether linkage.
    • Purify the final product by column chromatography.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, the following analytical techniques are recommended:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural elucidation of hydrogen and carbon environments
Mass Spectrometry (MS) Molecular weight confirmation
Infrared Spectroscopy (IR) Identification of functional groups (amide, cyano, tetrazole)
Elemental Analysis Verification of molecular formula
High-Performance Liquid Chromatography (HPLC) Purity assessment

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Tetrazole ring synthesis 2,4-Dimethylbenzonitrile + NaN3, CuCl, DMF, 120 °C, 12 h 90 High yield, catalyst recyclable
Thioacetamide linkage formation Tetrazole-thiol + 2-chloroacetamide derivative, base Not explicitly reported Standard nucleophilic substitution
Amide bond formation N-(2-cyano-3-methylbutan-2-yl) amine + activated acetamide Not explicitly reported Via SN2/isocyanide hydrolysis method

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methods :
  • Fluorometric Assays : Measure inhibition of proteases (e.g., trypsin) using fluorogenic substrates.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized enzyme targets .

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